3-Thiazolidineacetic acid, 4-oxo-2-thioxo-
Overview
Description
3-Thiazolidineacetic acid derivatives represent a class of compounds with significant pharmacological potential, including antimicrobial and aldose reductase inhibitory activities. These compounds are characterized by the presence of a thiazolidine ring, which is essential for their biological activity.
Synthesis Analysis
The synthesis of 3-Thiazolidineacetic acid derivatives often involves multistep reactions starting from basic building blocks like benzaldehyde, thiosemicarbazones, or various ketones. These compounds are synthesized through cyclocondensation reactions, with the use of mercaptoacetic acid as a key reactant to form the thiazolidine ring. Notable methods include direct two-step synthesis from thiosemicarbazide and cyclocondensation with Schiff bases or isothiocyanatosulfonamides under reflux conditions (de Aquino et al., 2008), (Sigmundová & Mečiarová, 1997).
Molecular Structure Analysis
Structural analysis of 3-Thiazolidineacetic acid derivatives reveals a variety of interactions that contribute to their stability and biological activity. Techniques such as X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the molecular structure, showing that these compounds can exhibit non-planar geometries and engage in various intermolecular interactions like hydrogen bonding and π-π stacking (Yahiaoui et al., 2019).
Chemical Reactions and Properties
3-Thiazolidineacetic acid derivatives undergo various chemical reactions, including cyclocondensation, alkylation, and conversion into different functional groups, demonstrating their versatile reactivity. These reactions are crucial for tailoring the compounds for specific biological activities (Omar, Fouli, & el-Garhi, 1991).
Physical Properties Analysis
The physical properties of 3-Thiazolidineacetic acid derivatives, such as solubility and melting points, are influenced by their molecular structure. The presence of different substituents on the thiazolidine ring can significantly affect these properties, impacting their pharmacological applications.
Chemical Properties Analysis
These compounds exhibit a wide range of chemical properties, including antimicrobial and antifungal activities. Their effectiveness against various pathogens is attributed to their ability to interact with biological targets, showcasing the importance of the thiazolidine core and substituents in determining their activity profiles (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).
Scientific Research Applications
Antimicrobial and Antifungal Activities
A series of compounds including 2-[(phenylmethylene)hydrazono]-4-oxo-3-phenyl-5-thiazolidineacetic acids showed promising results in antimicrobial activities. Particularly, some derivatives demonstrated significant antimicrobial effects against Mycobacterium luteus, Mycobacterium tuberculosis, and various strains of Candida, suggesting potential for developing new antimicrobial agents (T. D. de Aquino et al., 2008). Additionally, another study on rhodanineacetic acid derivatives highlighted their potential as antifungal compounds, with some showing strong inhibition against various Candida species (J. Doležel et al., 2009).
Aldose Reductase Inhibitory Activity
Compounds featuring the (4-oxo-2-thioxothiazolidin-3-yl)acetic acid moiety have been identified as potent aldose reductase inhibitors. This enzyme is implicated in diabetic complications, suggesting these compounds could be beneficial in treating conditions like diabetic neuropathy. One study identified a derivative that was over five times more potent than the clinical drug epalrestat, offering a promising avenue for new treatments (Marta Kučerová-Chlupáčová et al., 2020).
Anticancer and Trypanocidal Activities
Research into the synthesis of 5-enamine-4-thiazolidinone derivatives has revealed potential anticancer and trypanocidal activities. Some synthesized compounds showed inhibitory effects against human tumor cell lines and parasites responsible for trypanosomiasis, indicating a dual therapeutic potential for these derivatives (S. Holota et al., 2019).
Hypoglycemic Activity
A study on derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters demonstrated effective hypoglycemic activity in test models. These findings suggest potential applications in managing blood sugar levels, offering an alternative route to developing diabetes treatments (O. Perepelytsya et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3S2/c7-3-2-11-5(10)6(3)1-4(8)9/h1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMXPSUZIYDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063986 | |
Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49674792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
CAS RN |
5718-83-2 | |
Record name | 3-(Carboxymethyl)rhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5718-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005718832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodanine-N-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40450 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-thioxo-4-oxothiazolidine)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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